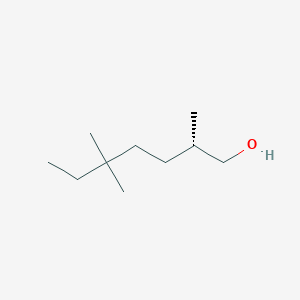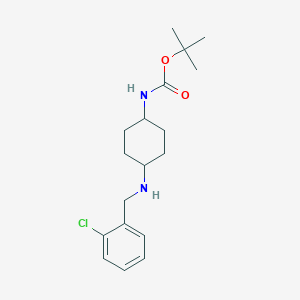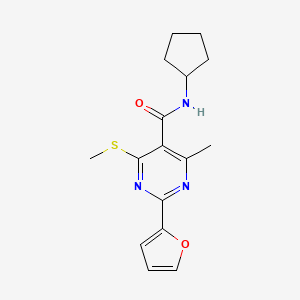
N-cyclopentyl-2-(furan-2-yl)-4-methyl-6-(methylsulfanyl)pyrimidine-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-cyclopentyl-2-(furan-2-yl)-4-methyl-6-(methylsulfanyl)pyrimidine-5-carboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. The compound is commonly referred to as CPM-5 and is a pyrimidine derivative.
作用機序
The mechanism of action of CPM-5 involves the inhibition of various enzymes and signaling pathways. It has been found to inhibit the activity of protein kinases such as AKT and ERK, which are involved in cell survival and proliferation. CPM-5 also inhibits the activity of matrix metalloproteinases, which are involved in angiogenesis and tumor invasion. Additionally, CPM-5 has been found to modulate the activity of ion channels and receptors, which are involved in neuronal signaling.
Biochemical and Physiological Effects:
CPM-5 has been found to have various biochemical and physiological effects. It has been shown to reduce the production of reactive oxygen species, which are involved in oxidative stress and inflammation. CPM-5 also modulates the activity of various neurotransmitters such as dopamine and serotonin, which are involved in mood regulation and cognitive function. Additionally, CPM-5 has been found to improve mitochondrial function, which is important for cellular energy production.
実験室実験の利点と制限
CPM-5 has several advantages for lab experiments. It is a relatively stable compound and can be easily synthesized using standard laboratory techniques. Additionally, CPM-5 has been extensively studied, and its mechanism of action is well understood. However, there are also some limitations to using CPM-5 in lab experiments. It has low solubility in water, which can make it difficult to work with in aqueous solutions. Additionally, CPM-5 has not been extensively studied in vivo, and its safety profile is not well established.
将来の方向性
There are several future directions for the study of CPM-5. One area of research is the development of more efficient synthesis methods for CPM-5. Additionally, further studies are needed to establish the safety profile of CPM-5 in vivo. Another area of research is the investigation of the potential therapeutic applications of CPM-5 in other diseases such as cardiovascular disease and diabetes. Finally, the development of CPM-5 analogs with improved properties such as solubility and bioavailability is an area of ongoing research.
合成法
The synthesis of CPM-5 involves the reaction between furan-2-carboxylic acid and 2-amino-4-methyl-6-(methylsulfanyl)pyrimidine in the presence of cyclopentylamine. The reaction is carried out under reflux conditions in a solvent such as ethanol or methanol. The resulting product is then purified using techniques such as recrystallization or column chromatography.
科学的研究の応用
CPM-5 has been extensively studied for its potential therapeutic applications. It has shown promising results in the treatment of various diseases such as cancer, inflammation, and neurological disorders. CPM-5 has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It has also been shown to have anti-inflammatory properties by reducing the production of pro-inflammatory cytokines. Additionally, CPM-5 has been found to have neuroprotective effects by reducing neuronal damage and improving cognitive function.
特性
IUPAC Name |
N-cyclopentyl-2-(furan-2-yl)-4-methyl-6-methylsulfanylpyrimidine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2S/c1-10-13(15(20)18-11-6-3-4-7-11)16(22-2)19-14(17-10)12-8-5-9-21-12/h5,8-9,11H,3-4,6-7H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZMJLCIRVLJYNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)C2=CC=CO2)SC)C(=O)NC3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-({[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}thio)-6-(4-bromophenyl)pyridazine](/img/structure/B2464850.png)

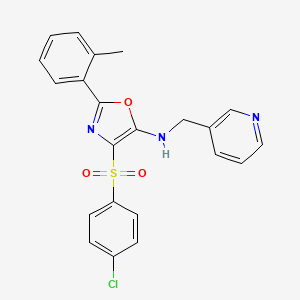
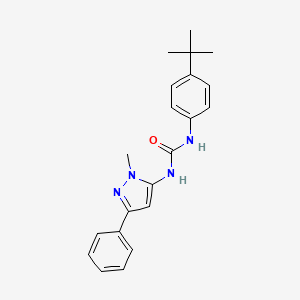
![N-(benzo[d][1,3]dioxol-5-yl)-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2464860.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(pyrazin-2-yl)thiazole-4-carboxamide](/img/structure/B2464862.png)
![2-[3-(furan-2-ylmethyl)-4-oxoquinazolin-2-yl]sulfanyl-N-(3-methoxyphenyl)acetamide](/img/structure/B2464863.png)

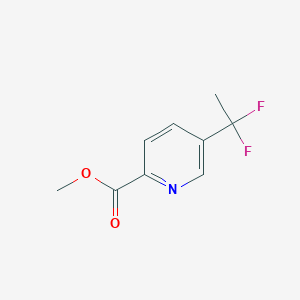
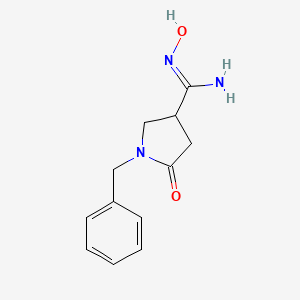
![1-Phenyl-2-[(3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]ethanone](/img/structure/B2464868.png)
